
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol, also known as CR-8, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
科学研究应用
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division.
作用机制
The mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth and division. Specifically, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to inhibit the activity of tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. This inhibition leads to the arrest of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the suppression of inflammation. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is its broad range of potential applications in drug discovery and development. Additionally, the synthesis method for 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been optimized for high yield and purity, making it suitable for large-scale production. However, there are also some limitations to the use of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol in lab experiments. For example, the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has not been fully characterized, which could limit its potential use in vivo.
未来方向
There are several future directions for research on 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. One area of focus could be on the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully characterize the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its effects on different signaling pathways. Finally, more research is needed to evaluate the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its potential use in vivo. Overall, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has the potential to be a valuable tool in drug discovery and development, and further research is warranted to fully explore its potential applications.
合成方法
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 3,6-dichlorocarbazole to form the intermediate product, which is then reacted with propan-2-ol to yield 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
属性
IUPAC Name |
1-(cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHRJLXQLQEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


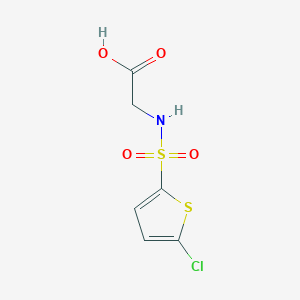
![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
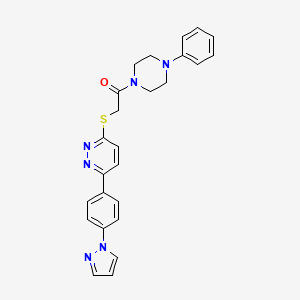
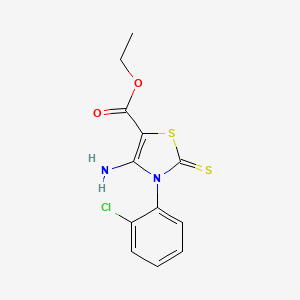
![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)
![4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2361619.png)
![4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2361620.png)
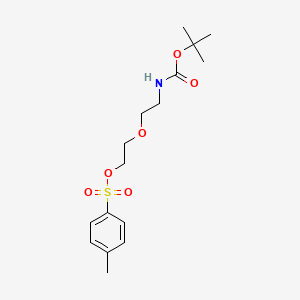

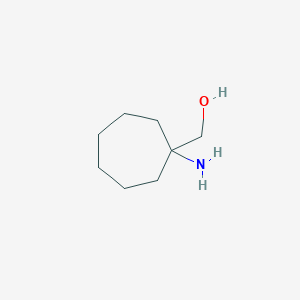
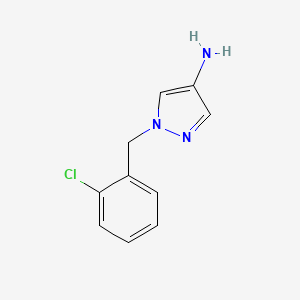
![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)